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Compound of Interest

Compound Name: (2-Fluoro-3-nitrophenyl)methanol

Cat. No.: B1387224

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

(2-Fluoro-3-nitrophenyl)methanol is a trifunctional aromatic building block poised for
significant application in modern organic synthesis, particularly in the fields of medicinal
chemistry and materials science. Its strategic arrangement of a primary alcohol, a nitro group,
and a fluorine atom on a benzene ring provides a powerful toolkit for molecular elaboration.
The electron-withdrawing nature of the nitro group and the fluorine atom activates the aryl
system for specific transformations, while the hydroxymethyl group offers a reliable handle for
elongation and functionalization. This guide provides an in-depth exploration of the reactivity of
this intermediate, complete with field-proven protocols and the scientific rationale behind its
application.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's properties is fundamental to its successful application.
The key characteristics of (2-Fluoro-3-nitrophenyl)methanol are summarized below.
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Property Value Source
CAS Number 946126-95-0 [1]
Molecular Formula C7HeFNO3 [1]
Molecular Weight 171.13 g/mol [1]
Appearance Brown oil [1]

1H NMR (CDCls) d (ppm): 7.95 (m, 1H), 7.84 (t, ]
1H), 7.31 (t, 1H), 4.87 (s, 2H)

Part 1: Synthesis of the Intermediate

The reliable preparation of (2-Fluoro-3-nitrophenyl)methanol is paramount for its use in multi-
step synthesis. A high-yielding and robust method involves the selective reduction of the
corresponding methyl ester, methyl 2-fluoro-3-nitrobenzoate.

Causality of Reagent Choice: Diisobutylaluminium hydride (DIBAL-H) is the reducing agent of
choice for this transformation. At low temperatures (-78 °C), DIBAL-H effectively reduces esters
to aldehydes. By allowing the reaction to warm slightly and using an excess of the reagent, the
reduction proceeds to the primary alcohol. This method is highly chemoselective, leaving the
nitro group and the aryl fluoride untouched, which would be susceptible to reduction by other
powerful reagents like lithium aluminum hydride. The use of Rochelle's salt (potassium sodium
tartrate) during the workup is a classic technique to chelate aluminum salts, preventing the
formation of emulsions and simplifying the extraction process.

1. DIBAL-H, Toluene, -78 °C to 0 °C
2. Quench (MeOH, Rochelle's Salt)

Click to download full resolution via product page

Reduction

Methyl 2-fluoro-3-nitrobenzoate (2-Fluoro-3-nitrophenyl)methanol

Caption: Synthesis of (2-Fluoro-3-nitrophenyl)methanol via DIBAL-H reduction.
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Protocol 1: Preparation of (2-Fluoro-3-
nitrophenyl)methanol[1]

Materials:

Methyl 2-fluoro-3-nitrobenzoate (1 eq)

Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene (2.5 eq)
Toluene, anhydrous

Methanol

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
Ethyl acetate

Saturated brine

Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

Dissolve methyl 2-fluoro-3-nitrobenzoate (e.g., 9.22 g, 46.3 mmol) in anhydrous toluene (92
mL) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add the DIBAL-H solution (115.7 mL, 115.7 mmol) dropwise via a syringe or addition
funnel, maintaining the internal temperature below -70 °C.

Stir the reaction mixture at -78 °C for 30 minutes.
Allow the mixture to warm to 0 °C and continue stirring for an additional 30 minutes.

Re-cool the reaction to -78 °C and carefully quench by the sequential, dropwise addition of
methanol, followed by a saturated Rochelle's salt solution, and finally ethyl acetate.
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» Remove the cooling bath and allow the mixture to warm to room temperature, stirring
vigorously for 1 hour to break up any gelatinous precipitates.

o Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

o Combine the organic layers, wash with saturated brine (1 x 50 mL), and dry over anhydrous
MgSOea.

 Filter the drying agent and concentrate the organic phase under reduced pressure to yield
(2-Fluoro-3-nitrophenyl)methanol as a brown oil (Expected yield: ~95%). The product can
be used in the next step without further purification or purified by column chromatography if
necessary.

Part 2: Applications in Synthetic Transformations

(2-Fluoro-3-nitrophenyl)methanol serves as a launchpad for a variety of chemical
modifications, enabling the synthesis of more complex molecules. The three primary handles
for transformation are the alcohol, the nitro group, and the fluorine atom.

(2-Fluoro-3-nitrophenyl)methanol

Qxidation SNAr Reduction
(e.g.,|PCC, DMP) (Nu-, Base) (e.g., SnClz2, H2/Pd-C)
Alcohol Modification Aryl Ring Modification
Y
. SNAr Product :
[2-FIuoro-3-nmobenzaldehyde] [(e 9., Amine, Ether)] [Z-Fluoro-B-amlnobenzyl aIcohoD

Click to download full resolution via product page

Caption: Key synthetic pathways from (2-Fluoro-3-nitrophenyl)methanol.
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Application 1: Oxidation to 2-Fluoro-3-
nitrobenzaldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, a crucial
functional group for reactions such as Wittig olefination, reductive amination, and the formation
of imines or heterocycles.

Scientific Rationale: Mild oxidizing agents like Pyridinium Chlorochromate (PCC) or Dess-
Martin Periodinane (DMP) are ideal as they prevent over-oxidation to the carboxylic acid.[2]
Photochemical methods using catalysts like Eosin Y with Oz as the oxidant also offer a green
and efficient alternative.[3][4] The resulting aldehyde is a valuable intermediate; for instance,
analogous nitrobenzaldehydes are used in the synthesis of pharmacologically active
compounds like ergoline derivatives.[5]

Protocol 2: Oxidation using Pyridinium Chlorochromate
(PCC)

Materials:

(2-Fluoro-3-nitrophenyl)methanol (1 eq)

Pyridinium Chlorochromate (PCC) (1.5 eq)

Silica gel

Dichloromethane (DCM), anhydrous
Procedure:
e Add PCC (1.5 eq) to a suspension of silica gel in anhydrous DCM in a round-bottom flask.

 Dissolve (2-Fluoro-3-nitrophenyl)methanol (1 eq) in anhydrous DCM and add it to the PCC
suspension in a single portion.

 Stir the mixture at room temperature, monitoring the reaction progress by Thin Layer
Chromatography (TLC).
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e Upon completion (typically 1-3 hours), dilute the reaction mixture with diethyl ether and filter
through a pad of Celite® or silica gel to remove the chromium salts.

e Wash the filter cake thoroughly with additional diethyl ether.

o Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Fluoro-3-
nitrobenzaldehyde. Purify by column chromatography (e.g., using a hexane/ethyl acetate
gradient).

Application 2: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom is activated for displacement by the powerful electron-withdrawing effect of
the ortho-nitro group. This makes the molecule an excellent substrate for Nucleophilic Aromatic
Substitution (SNAr) reactions.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination
mechanism.[6] A nucleophile attacks the carbon bearing the fluorine, breaking the aromaticity
and forming a resonance-stabilized negative intermediate (a Meisenheimer complex). The
negative charge is effectively delocalized onto the nitro group.[7][8] In the second, faster step,
the fluoride ion is ejected, restoring aromaticity. Fluorine's high electronegativity strongly
polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial
nucleophilic attack, which is the rate-determining step.[9] This often makes fluorine a better
leaving group than other halogens in SNAr contexts.[8][9]

Protocol 3: General Procedure for SNAr with an Amine
Nucleophile

Materials:

(2-Fluoro-3-nitrophenyl)methanol (1 eq)

Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 eq)

A suitable base (e.g., K2COs, EtsN) (2-3 eq)

Polar aprotic solvent (e.g., DMF, DMSO)
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Procedure:

e In a round-bottom flask, dissolve (2-Fluoro-3-nitrophenyl)methanol (1 eq) in the chosen
solvent (e.g., DMF).

e Add the base (e.g., K2COs) and the amine nucleophile (1.1 eq).

e Heat the reaction mixture (e.g., to 80-120 °C) and stir. Monitor the reaction's progress by
TLC or LC-MS.

e Once the starting material is consumed, cool the reaction to room temperature.

o Pour the reaction mixture into water and extract the product with a suitable organic solvent
(e.g., ethyl acetate).

o Wash the combined organic layers with water and brine to remove the solvent and residual
base.

e Dry the organic layer over anhydrous Naz2SOa, filter, and concentrate under reduced
pressure.

 Purify the resulting product by column chromatography or recrystallization.

Application 3: Reduction of the Nitro Group

The nitro group can be selectively reduced to a primary amine, yielding (3-amino-2-
fluorophenyl)methanol. This transformation is fundamental in drug discovery, as aromatic
amines are precursors to a vast number of heterocyclic scaffolds and can participate in amide
bond formations.

Rationale for Method Selection: Several methods are effective for nitro group reduction.[10][11]
[12]

o Catalytic Hydrogenation (H2/Pd-C): This is a very clean and efficient method but may not be
suitable if other reducible functional groups (e.g., alkynes, alkenes) are present.[13]

o Metal/Acid Reduction (SnClz, Fe/HCI): Tin(ll) chloride in an acidic medium is a classic,
robust, and highly chemoselective method that tolerates many other functional groups.[10]
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[13] It is often preferred in laboratory settings for its reliability.

Protocol 4: Nitro Group Reduction using Tin(ll)
Chloride[10]

Materials:

(2-Fluoro-3-nitrophenyl)methanol (1 eq)

Tin(ll) chloride dihydrate (SnCl2:2H20) (4-5 eq)

Ethanol or Ethyl Acetate

Saturated sodium bicarbonate (NaHCOs) solution

Ethyl acetate

Procedure:

Dissolve (2-Fluoro-3-nitrophenyl)methanol (1 eq) in ethanol or ethyl acetate in a round-
bottom flask.

Add SnClz2-:2Hz20 (4-5 eq) to the solution.

Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. Monitor the reaction by TLC
until the starting material has been completely consumed.

Cool the reaction mixture to room temperature and carefully neutralize by slowly adding a
saturated NaHCOs solution until the pH is ~8. This will precipitate tin salts.

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl
acetate.

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous
phase with additional ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na=SOa4, and concentrate
under reduced pressure to yield the crude (3-amino-2-fluorophenyl)methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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